molecular formula C25H31N3O4S2 B2574964 (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-98-3

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2574964
CAS No.: 533868-98-3
M. Wt: 501.66
InChI Key: APLSKOICUCOTOI-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H31N3O4S2 and its molecular weight is 501.66. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Pharmaceutical Applications The synthesis of complex compounds like omeprazole, a proton pump inhibitor, involves intricate pathways that can lead to the formation of pharmaceutical impurities. Understanding these pathways, such as the novel process for pharmaceutical impurities, is crucial for advancing pharmaceutical research and ensuring purity and efficacy in drug development. Studies delve into these synthetic routes and the characterization of impurities that can arise during the synthesis of drugs, highlighting the importance of meticulous analytical methods and process control in pharmaceutical chemistry (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Sulfonamide-Based Therapeutic Agents Sulfonamides represent a versatile and significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The structural motif of sulfonamides is integral in a variety of clinically used drugs, from diuretics and antiepileptics to antipsychotics and COX2 inhibitors. Recent research highlights the continuous innovation and the introduction of novel drugs incorporating the sulfonamide group, underscoring its importance and potential in future therapeutic applications (Carta, Scozzafava, & Supuran, 2012).

Phenothiazine Derivatives and Biological Activities Phenothiazine derivatives, encompassing a broad spectrum of structures with varied substituents, are explored for their significant biological activities. These compounds interact with biological systems through various mechanisms, including pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, which facilitates penetration through biological membranes. The activities span across antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory domains, among others, making phenothiazines a rich source of potential therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

Antioxidant Capacity and Assay Methodologies Understanding the reaction pathways of antioxidants is crucial in the context of pharmaceutical and biological research. Assays like the ABTS/potassium persulfate decolorization assay shed light on the specific reactions and pathways involved in antioxidant capacity. This understanding is vital for evaluating and comparing the efficacy of antioxidants, and for ensuring the reliability and relevance of assay results in pharmaceutical and biological contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S2/c1-5-28-23-21(32-6-2)8-7-9-22(23)33-25(28)26-24(29)19-10-12-20(13-11-19)34(30,31)27-15-17(3)14-18(4)16-27/h7-13,17-18H,5-6,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLSKOICUCOTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.